Tricornine

Description

Nomenclature, Classification, and Structural Context within Diterpenoid Alkaloids

Tricornine is classified as a diterpenoid alkaloid. Diterpenoid alkaloids are derived from the amination of tetra- or pentacyclic diterpenoids and are broadly categorized based on the number of carbon atoms in their backbone structure: C18, C19, and C20. mdpi.comnih.gov this compound is specifically identified as an aconitane-type diterpenoid alkaloid, which falls under the C19 category. naturalproducts.net C19-diterpenoid alkaloids are the largest category within this class and typically possess a pentacyclic structure, often featuring a lycoctonine (B1675730) or aconitine (B1665448) skeleton. mdpi.comacs.org These compounds are characterized by heterocyclic systems containing β-aminoethanol, methylamine, or ethylamine (B1201723) functionalities. mdpi.com The structural complexity of diterpenoid alkaloids, including this compound, arises from their fused ring systems and multiple stereogenic centers. sioc-journal.cn

Diterpenoid alkaloids are primarily found in plants belonging to the Aconitum, Delphinium, and Consolida genera, which are part of the Ranunculaceae family. mdpi.comnih.govuniv-smb.fr

Historical Context of Discovery and Early Structural Hypotheses

While specific details regarding the historical discovery and early structural hypotheses solely for this compound are not extensively detailed in the provided search results, the broader context of diterpenoid alkaloid research offers insight. The study of these compounds has a long history, with the first diterpenoid alkaloid, aconitine, being isolated in the early nineteenth century. nih.gov Due to the complex nature of these molecules, significant progress beyond isolation took nearly a century. thieme-connect.com Structure elucidation of diterpenoid alkaloids, particularly those from Aconitum and Delphinium species, has been a subject of considerable interest for a long time. thieme-connect.com The structural complexity, including overlapping ring systems and numerous stereocenters, has made them challenging targets for structural determination and synthesis. sioc-journal.cn Early research likely involved classical methods of isolation and chemical degradation, followed by spectroscopic techniques as they became available, to propose structural hypotheses for newly discovered alkaloids like this compound.

Significance of Diterpenoid Alkaloid Research in Chemical Biology

Research into diterpenoid alkaloids holds significant importance in chemical biology due to their diverse and potent biological activities. mdpi.comuniv-smb.frresearchgate.net These compounds have been traditionally used in various applications, including traditional medicine, and have been recognized for both their therapeutic potential and their toxicity. univ-smb.frthieme-connect.com Their biological effects often stem from interactions with voltage-gated ion channels, particularly sodium and potassium channels. thieme-connect.com

The intricate structures of diterpenoid alkaloids make them compelling subjects for chemical synthesis studies, pushing the boundaries of organic chemistry. sioc-journal.cnthieme-connect.com Furthermore, the study of their biosynthesis provides insights into complex enzymatic pathways in plants. The diverse biological activities observed across the diterpenoid alkaloid family highlight their potential as lead compounds for drug discovery, although their toxicity necessitates careful study and modification. univ-smb.frresearchgate.net

Data Table: Classification of Diterpenoid Alkaloids

| Category | Carbon Atoms | Structural Features | Examples (General Types) |

| C18-Diterpenoid Alkaloids | 18 | Formed by demethylation at C4 of C19-DAs. mdpi.com | Ranaconitines, Lappaconitines, Puberudines, Puberunines, Sinomontadines mdpi.com |

| C19-Diterpenoid Alkaloids | 19 | Largest category; pentacyclic. mdpi.comnih.gov | Aconitine, Lycoctonine (skeletons) acs.org |

| C20-Diterpenoid Alkaloids | 20 | More complex, typically tetracyclic diterpenic backbone. mdpi.com | Atisine, Denudatine, Hetisine, Napelline, Veatchine mdpi.comthieme-connect.com |

Detailed Research Findings (Contextual to Outline):

Research findings on diterpenoid alkaloids demonstrate their structural diversity, with over 1000 characterized to date, assigned to numerous skeletons. researchgate.netresearchgate.net The classification into C18, C19, and C20 groups based on carbon count is a fundamental aspect of understanding their structural relationships. mdpi.comnih.govresearchgate.net Studies have focused on their isolation from various plant sources, primarily Aconitum and Delphinium species. mdpi.comuniv-smb.frresearchgate.net The complex structures, often featuring multiple rings and oxygenation patterns, contribute to their varied interactions with biological targets. sioc-journal.cnmdpi.com

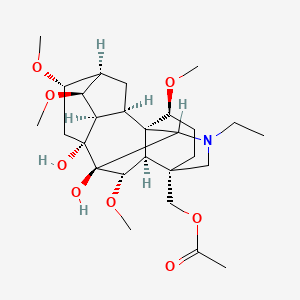

Structure

3D Structure

Properties

CAS No. |

26871-60-3 |

|---|---|

Molecular Formula |

C27H43NO8 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl acetate |

InChI |

InChI=1S/C27H43NO8/c1-7-28-12-24(13-36-14(2)29)9-8-18(33-4)26-16-10-15-17(32-3)11-25(30,19(16)20(15)34-5)27(31,23(26)28)22(35-6)21(24)26/h15-23,30-31H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23?,24+,25-,26+,27-/m1/s1 |

InChI Key |

STJQAAPRZLERIZ-VEUWJJFUSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C |

Origin of Product |

United States |

Natural Distribution and Isolation Sources of Tricornine

Identification of Botanical Sources within the Ranunculaceae Family

The Ranunculaceae family is known to contain a diverse array of alkaloids, with diterpenoid alkaloids being particularly characteristic of certain genera, including Delphinium and Aconitum.

Primary Occurrence in Delphinium tricorne

Tricornine has been definitively identified and isolated from Delphinium tricorne, a species commonly known as dwarf larkspur or spring larkspur. wikipedia.orglatoxan.comnih.govwikidata.orgsci-toys.com It is described as a diterpenoid alkaloid and is also known by the name lycoctonine-18-O-acetate. wikipedia.org The isolation of this compound from D. tricorne has been reported in multiple studies focusing on the alkaloid content of this plant. nih.govwikidata.org

Presence and Variation in Other Delphinium Species

While Delphinium tricorne is a primary source, the genus Delphinium encompasses numerous species, and their alkaloid profiles can vary. Research into other Delphinium species has revealed the presence of a wide range of diterpenoid alkaloids. For instance, studies have reported the isolation of new diterpenoid alkaloids from species such as Delphinium elatum and Delphinium caeruleum. A comparative analysis of alkaloids in different Delphinium plants highlights this variation, with different species containing distinct sets or concentrations of these compounds. nih.gov this compound itself has been specifically associated with D. tricorne in these comparative analyses. nih.gov The structural diversity of diterpenoid alkaloids within the Delphinium genus poses challenges and opportunities in their study.

Comparative Analysis of Alkaloid Profiles in Related Genera (e.g., Aconitum)

The Ranunculaceae family includes other genera, such as Aconitum, which are also rich sources of diterpenoid alkaloids. Comparative studies of the alkaloid profiles in Delphinium and Aconitum species reveal similarities in the types of diterpenoid alkaloids produced, particularly C20-diterpenoid alkaloids. Both genera are recognized for containing diterpenoid alkaloids as their main active constituents. While Aconitum species are well-known for highly toxic C19-norditerpenoid alkaloids like aconitine (B1665448), Delphinium species also contain various diterpenoid alkaloids, including those of the lycoctonine (B1675730) type, to which this compound is related (as lycoctonine-18-O-acetate). wikipedia.orgnih.gov The presence of diterpenoid alkaloids with local anesthetic activity has also been a subject of comparative analysis between Aconitum and Delphinium.

Geographical Distribution and Habitat Ecology of this compound-Producing Plants

The primary botanical source of this compound, Delphinium tricorne, is native to specific regions of the central and eastern United States. wikipedia.orgsci-toys.com

The geographical distribution of Delphinium tricorne spans from Nebraska in the west to Pennsylvania in the east, and from Minnesota in the north down to Alabama and Mississippi in the south. wikipedia.org It is considered the most common Delphinium species found in the central and eastern United States. wikipedia.org

In terms of habitat ecology, Delphinium tricorne is typically found in rich mesic forests, moist rich woods, thickets, ravines, wooded rocky slopes, and cliffs. wikipedia.orgsci-toys.com These plants often grow in association with calcareous rocks and can be found in moist prairies. wikipedia.orgsci-toys.com They thrive in fertile, humus-rich, medium moisture, well-drained soils and can tolerate alkaline conditions. Delphinium tricorne is found at elevations ranging from 10 to 1500 meters. sci-toys.com The plant prefers climates with cool summer temperatures and may struggle in hot and humid conditions.

Here is a summary of the geographical distribution and habitat of Delphinium tricorne:

| Region | States Included | Habitat Types | Elevation Range (m) |

| Central and Eastern United States | Alabama, Arkansas, D.C., Georgia, Illinois, Indiana, Iowa, Kansas, Kentucky, Maryland, Mississippi, Missouri, Nebraska, North Carolina, Ohio, Oklahoma, Pennsylvania, South Carolina, Tennessee, Virginia, West Virginia. wikipedia.orgsci-toys.com | Rich mesic forests, moist rich woods, thickets, ravines, wooded rocky slopes, cliffs, moist prairies, often over calcareous rocks. wikipedia.orgsci-toys.com | 10-1500 sci-toys.com |

Elucidation of Biosynthetic Pathways and Precursors

Investigation of the Biogenetic Relationship to Lycoctonine (B1675730)

Tricornine is structurally related to Lycoctonine, suggesting a close biogenetic link between the two compounds. Both are C19-diterpenoid alkaloids, a major class of these compounds found in Delphinium and Aconitum species. researchgate.netmdpi.com Studies have explored the potential conversion of Lycoctonine into this compound as a late-stage biosynthetic step. dss.go.thrsc.org

Proposed Acetylation Pathway from Lycoctonine to this compound

A proposed pathway for the biosynthesis of this compound from Lycoctonine involves an acetylation reaction. This step would introduce an acetyl group onto the Lycoctonine structure, leading to the formation of this compound. dss.go.thrsc.org While the specific site of acetylation is crucial for the conversion, the general transformation involves the modification of a hydroxyl group on the Lycoctonine scaffold by the addition of an acetyl moiety. This type of modification is common in the late-stage diversification of plant secondary metabolites. nih.gov

Enzymatic Activities Implicated in Late-Stage Biosynthesis

The late stages of diterpenoid alkaloid biosynthesis, including the potential acetylation of Lycoctonine to this compound, are catalyzed by specific enzymes. While the precise enzymes responsible for the conversion of Lycoctonine to this compound have not been definitively identified and characterized, acyltransferases are generally implicated in acetylation reactions in plant secondary metabolism. nih.govnih.govfrontiersin.orgnih.gov These enzymes facilitate the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to an acceptor molecule, in this case, likely a hydroxyl group on the Lycoctonine structure. Research into the biosynthesis of other plant compounds involving acetylation suggests that specific acyltransferases with substrate specificity for diterpenoid alkaloids would be involved. nih.gov

Precursor Incorporation Studies in Delphinium Species

Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating steps in the biosynthesis of diterpenoid alkaloids in Delphinium species. While specific studies directly tracing the incorporation of labeled Lycoctonine into this compound were not explicitly detailed in the search results, such experiments are a standard approach to confirm proposed biosynthetic routes. Studies in Delphinium and Aconitum have utilized labeled precursors to understand the initial steps, such as the incorporation of ethanolamine (B43304) as a nitrogen source into the diterpene scaffold. nih.govbiorxiv.orgnih.gov Results from these types of studies on related alkaloids support the general understanding of the biosynthetic machinery present in these plants and provide a framework for investigating the later stages leading to compounds like this compound.

Genetic and Transcriptomic Approaches to Identify Biosynthetic Gene Clusters

Genetic and transcriptomic approaches have been employed to identify candidate genes involved in the biosynthesis of diterpenoid alkaloids in Delphinium and Aconitum. nih.govbiorxiv.orgnih.govresearchgate.netnih.gov Comparative transcriptomics between different tissue types or species that produce varying profiles of diterpenoid alkaloids can help pinpoint genes that are highly expressed in alkaloid-producing tissues. nih.govnih.gov Co-expression analysis of genes with known functions in plant metabolism can further narrow down potential candidates. nih.govnih.gov While specific gene clusters solely dedicated to this compound biosynthesis may be challenging to isolate due to the complex mixture of alkaloids produced, these approaches have led to the identification of enzymes involved in earlier steps of the pathway, such as terpene synthases and cytochrome P450 enzymes. nih.govnih.gov Continued research using these methods, potentially coupled with metabolomic profiling, is expected to reveal the genes encoding the late-stage modification enzymes, including those involved in the acetylation leading to this compound. researchgate.netnih.gov

Comparative Biosynthesis of Related Diterpenoid Alkaloids

The biosynthesis of this compound can be compared to the pathways leading to other related diterpenoid alkaloids found in Delphinium and Aconitum. These plants produce a diverse array of C18, C19, and C20 diterpenoid alkaloids, all originating from a common diterpene scaffold, often ent-kaurene (B36324) or ent-atisane. researchgate.netbiorxiv.orgrsc.orgresearchgate.netmdpi.com The structural diversity arises from differential enzymatic modifications, including hydroxylation, methylation, O-acetylation, and N-dealkylation, occurring at various positions on the core skeleton. nih.govmdpi.com this compound, being a Lycoctonine-type alkaloid, shares the fundamental Lycoctonine scaffold. dss.go.th Comparative studies of alkaloid profiles and gene expression in different plant species or chemotypes can provide insights into the specific enzymatic steps that differentiate the biosynthesis of this compound from that of Lycoctonine and other closely related alkaloids. For example, the presence or absence of specific acyltransferases or methyltransferases can explain the variations in acetylation or methylation patterns observed among different alkaloids. nih.govfrontiersin.org Understanding the comparative biosynthesis helps in mapping the enzymatic landscape of diterpenoid alkaloid production in these plants.

Strategies for Total Chemical Synthesis and Semisynthesis

Approaches to the Total Synthesis of the Tricornine Core Skeleton

The total synthesis of complex diterpenoid alkaloids, including those structurally related to this compound, is a formidable task due to their caged architecture and numerous functional groups and stereocenters. The therapeutic properties of many diterpenoid alkaloids have driven extensive research into their total chemical synthesis, despite the enormous challenges posed by their structural complexity. researchgate.net

Retrosynthetic Analysis and Key Disconnections

While specific detailed retrosynthetic analyses for the total synthesis of this compound were not extensively detailed in the provided sources, the general approach for related aconitine-type diterpenoid alkaloids involves strategic disconnections aimed at simplifying the polycyclic ring system. The core skeleton typically consists of multiple fused rings (often six or seven). Key disconnections in the retrosynthesis of such complex structures often focus on breaking bonds that can be formed efficiently and stereoselectively in the forward synthesis. Common strategies in the synthesis of polycyclic natural products involve cascade reactions, intramolecular cyclizations, and rearrangements to construct multiple rings and stereocenters in a single operation. The complexity arises from the need to control the formation of multiple carbon-carbon and carbon-heteroatom bonds with precise stereochemical outcomes.

Stereoselective and Regioselective Methodologies

Achieving high levels of stereoselectivity and regioselectivity is paramount in the total synthesis of this compound and related alkaloids. The molecule possesses numerous stereogenic centers, and controlling the relative and absolute configuration at each requires carefully designed synthetic transformations. Methodologies employed in the synthesis of related diterpenoid alkaloids include asymmetric synthesis techniques, diastereoselective reactions guided by existing stereocenters, and the use of chiral auxiliaries or catalysts. Regioselectivity is crucial in functional group transformations and ring-forming reactions to ensure that reactions occur at the desired positions within the complex scaffold, avoiding undesired isomers. The synthesis of the taxane (B156437) ABC tricyclic skeleton from lycoctonine (B1675730), a related process, highlights the potential for constructing complex ring systems from diterpenoid precursors wikipedia.org.

Semisynthesis from Naturally Occurring Precursors (e.g., Lycoctonine)

Semisynthesis from readily available natural products offers a potentially more efficient route to this compound and its derivatives compared to total synthesis. Lycoctonine is a naturally occurring diterpenoid alkaloid that shares significant structural features with this compound, particularly the core aconitane (B1242193) skeleton. Lycoctonine is a plant alkaloid found in species like Aconitum lycoctonum and Delphinium, and it serves as a precursor to the ABC ring system of taxoids wikipedia.orglatoxan.com. The structural similarity between lycoctonine and this compound suggests that lycoctonine could serve as a valuable starting material for the semisynthesis of this compound through a series of targeted functional group interconversions and skeletal modifications. Research has explored novel reactions of lycoctonine analogs cdnsciencepub.com, indicating the potential for transforming the lycoctonine scaffold into other related diterpenoid structures. The oxidation of lycoctonine-like bases, for instance, can lead to the corresponding lactams, a transformation influenced by the stereochemistry at C-6 cdnsciencepub.com.

Synthesis of Structural Analogs and Modified this compound Derivatives

The synthesis of structural analogs and modified this compound derivatives is an important area of research, driven by the need to explore the chemical space around the this compound scaffold and to understand the relationship between structure and biological activity.

Rational Design of Analogs for Mechanistic Probing

Rational design of this compound analogs involves modifying specific parts of the molecule to probe the role of different functional groups and structural motifs in its interactions with biological targets. This requires a deep understanding of the proposed mechanism of action (if known) and the key features of the molecule responsible for its activity. By synthesizing analogs with targeted modifications (e.g., altering substituents, modifying ring systems, changing stereochemistry), researchers can gain insights into the essential pharmacophore elements and potentially develop compounds with improved properties. Studies on the synthesis and evaluation of analogs of related diterpenoid alkaloids like lappaconitine (B608462) demonstrate this approach, where modifications led to compounds with enhanced analgesic activity and improved safety profiles researchgate.net.

Exploration of Novel Synthetic Routes to Diversify Structure

Exploring novel synthetic routes is crucial for diversifying the structure of this compound and its analogs. This involves developing new chemical methodologies that allow for the introduction of novel substituents, the modification of the core skeleton in ways not easily achieved through direct functionalization, or the creation of hybrid molecules. Novel reactions of lycoctonine analogs have been reported cdnsciencepub.com, suggesting ongoing efforts to develop new synthetic tools applicable to this class of compounds. These explorations can lead to the discovery of unexpected chemical transformations and open up access to a wider range of structural variants for biological evaluation.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for probing the chemical environment of individual atoms within a molecule, providing the foundational data for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

1D NMR: ¹H NMR spectra would reveal the number of distinct proton environments and their electronic surroundings through chemical shifts. The integration of the signals would indicate the relative number of protons in each environment, and the splitting patterns (multiplicity), governed by coupling constants (J-values), would provide information about the connectivity of neighboring protons. Similarly, a ¹³C NMR spectrum would show the number of unique carbon atoms. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a chemically non-equivalent carbon atom.

2D NMR: To establish the complete connectivity of the Tricornine molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart, which is crucial for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule.

Without access to the specific spectral data for this compound, the following tables, which would typically be populated with precise chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), remain illustrative.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not available | Data not available |

| ... | ... |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., LC-QTOF/MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) such as in LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), is critical for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula of this compound can be established. Furthermore, fragmentation analysis (MS/MS) provides valuable structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments can be used to deduce the connectivity of different parts of the molecule, corroborating the information obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different types of chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and alkane (C-H) functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (parts of a molecule that absorb light). The presence of any conjugated systems or aromatic rings in this compound would result in characteristic absorption maxima in the UV-Vis spectrum.

Chromatographic Separation and Isolation Techniques

Prior to spectroscopic analysis, this compound must be isolated and purified from its natural source, typically a plant of the Delphinium genus.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and purification of individual components from a complex mixture. By utilizing a stationary phase with specific chemical properties and a liquid mobile phase, compounds are separated based on their differential partitioning between the two phases. Different HPLC methods, such as reversed-phase or normal-phase chromatography, could be employed to achieve the high purity of this compound required for unambiguous spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, or for derivatives of this compound that can be made volatile, GC-MS is a highly effective analytical technique. In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer for detection and identification. This technique can provide both qualitative and quantitative information about the presence of this compound in a sample.

Countercurrent Chromatography and Preparative Techniques

The isolation of this compound and related diterpenoid alkaloids from complex plant matrices, such as extracts from Delphinium and Aconitum species, is a significant challenge due to the presence of numerous structurally similar compounds. Preparative chromatographic techniques are essential for obtaining pure material for structural elucidation and pharmacological research. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and efficient liquid-liquid partition chromatography technique for this purpose. nih.govglobalresearchonline.net Unlike traditional solid-support chromatography, CCC avoids the irreversible adsorption of the analyte, leading to high recovery rates. nih.govmdpi.com The method's success hinges on the selection of a suitable two-phase solvent system that provides an optimal partition coefficient (K) for the target compound. mdpi.com For the separation of C19-diterpenoid alkaloids, solvent systems composed of n-hexane, ethyl acetate, methanol, and water are commonly employed. In one successful application for separating five such alkaloids from Aconitum duclouxii, a system of n-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v) allowed for the acquisition of compounds with purities exceeding 96% in a single run. nih.gov

A specialized variant, pH-zone-refining CCC, is particularly effective for separating basic compounds like alkaloids. mdpi.com This technique utilizes a retainer (e.g., an amine like triethylamine) in the stationary organic phase and an eluter (e.g., an acid like hydrochloric acid) in the mobile aqueous phase. nih.gov This creates sharp, well-resolved separation zones, increasing sample loading capacity and yielding high-purity fractions. mdpi.com For instance, seven diterpenoid alkaloids were purified from Aconitum coreanum using a petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) system with triethylamine (B128534) and hydrochloric acid as the retainer and eluter, respectively. mdpi.com

In addition to CCC, other preparative techniques are utilized, often in a multi-step approach. These include:

Column Chromatography (CC): Silica gel and Sephadex LH-20 are common stationary phases, using gradient elution with solvent systems like chloroform/methanol or dichloromethane/methanol to perform initial fractionation. mdpi.comnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase preparative HPLC with acetonitrile-water systems is often used as a final polishing step to achieve high purity of the isolated alkaloids. mdpi.comresearchgate.net

Flash Chromatography: This is a rapid form of preparative column chromatography that is also employed for the fractionation of alkaloid extracts. nih.gov

Quantitative Analytical Methods in Biological Matrices (for research purposes, not clinical)

For research in areas like pharmacokinetics, metabolism, and biosynthesis, highly sensitive and specific methods are required to quantify this compound in complex biological matrices such as plant tissues or animal plasma. nih.gov Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the predominant technique for this purpose. nih.govresearchgate.net This method offers excellent resolution, short analysis times, and the high selectivity needed to differentiate this compound from other co-existing alkaloids. scitechnol.comrajpub.comnih.gov The analysis is typically performed on a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often containing a modifier like formic acid to improve peak shape and ionization efficiency. nih.govfrontiersin.org

Application in Biosynthetic Pathway Studies

Validated quantitative analytical methods are crucial tools for elucidating the biosynthetic pathways of natural products like this compound. This compound is a C19-diterpenoid alkaloid, a class of compounds that are biosynthetically derived from the C20-diterpenoid skeleton, specifically from the ent-atisane pathway. researchgate.netnih.gov The complex pathway involves the initial formation of a diterpene scaffold, followed by the incorporation of a nitrogen atom (typically from an amino acid like L-serine or the derived ethanolamine), and subsequent skeletal rearrangements and extensive modifications by enzymes such as oxygenases and methyltransferases. researchgate.netnih.gov

By applying a validated UPLC-MS/MS method, researchers can quantify the concentration of this compound and its putative precursors in different plant tissues (e.g., roots, leaves, stems) and at various developmental stages. nih.gov This tissue-specific metabolic profiling can identify the primary site of biosynthesis and accumulation. researchgate.net Furthermore, by using isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled compounds) and tracking their incorporation into this compound and related intermediates over time, the sequence of enzymatic steps in the pathway can be determined. researchgate.netnih.gov This approach provides definitive evidence for the connections between intermediates and helps identify key enzymes responsible for the intricate structural modifications that lead to the final this compound molecule. nih.govacs.org

Investigation of Molecular and Cellular Mechanisms of Action

In Vitro Assays for Molecular Target Identification

In vitro assays are fundamental tools for identifying the specific molecules that a compound interacts with. These assays are conducted in a controlled laboratory environment, often using purified proteins or cellular components.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are designed to determine if a compound can modulate the activity of specific enzymes. Enzymes are biological catalysts that play crucial roles in nearly all cellular processes. bgc.ac.in Compounds can act as inhibitors, decreasing enzyme activity, or as activators, increasing it. bgc.ac.inlecturio.com

Different types of enzyme inhibition exist, including competitive, uncompetitive, and mixed inhibition, distinguished by how the inhibitor binds to the enzyme and the effect on enzyme kinetics (e.g., changes in Km and Vmax). bgc.ac.inlecturio.comenzyme-modifier.chfiveable.me Enzyme activation can also alter kinetic parameters, typically increasing Vmax and potentially decreasing Km. lecturio.com

While general principles of enzyme modulation are well-established bgc.ac.inlecturio.comenzyme-modifier.chfiveable.me, specific data on Tricornine's effects on particular enzymes requires dedicated experimental studies. Research on other diterpenoid alkaloids has shown interactions with enzymes, such as those involved in metabolic pathways or inflammatory responses researchgate.net, suggesting potential avenues for investigating this compound.

Receptor Binding and Allosteric Modulation

Receptors are proteins, often located on the cell surface or within the cell, that bind to specific molecules (ligands), triggering a cellular response. Receptor binding assays are used to assess the affinity of a compound for a particular receptor. Allosteric modulation occurs when a compound binds to a site on the receptor distinct from the primary binding site (the orthosteric site) and alters the receptor's response to its endogenous ligand. universiteitleiden.nlwikipedia.orgrsc.orgmdpi.comfrontiersin.org

Allosteric modulators can be positive, increasing the receptor's response; negative, decreasing it; or neutral, blocking the binding of other modulators without affecting agonist activity. wikipedia.orgfrontiersin.org This mode of action offers potential advantages for drug development, including potentially greater selectivity. rsc.orgmdpi.com

Investigating this compound's interaction with various receptors, particularly those relevant to its observed biological activities (e.g., potential analgesic or anti-inflammatory effects) researchgate.net, would involve setting up binding assays with purified receptors or cell lines expressing the receptors. Studies on other alkaloids have demonstrated receptor interactions, including effects on nicotinic acetylcholine (B1216132) receptors istanbul.edu.tr, which could serve as a starting point for this compound research.

Cellular Assays to Elucidate Downstream Signaling Pathways

Cellular assays are used to study the effects of a compound on living cells, providing insights into the complex signaling pathways that are affected.

Impact on Cellular Homeostasis and Stress Responses

Cellular homeostasis is the maintenance of a stable internal environment within the cell. Cells are constantly exposed to various stresses, and they activate complex signaling networks to respond and adapt. frontiersin.orgnih.gov These stress responses can involve changes in metabolism, protein handling, and communication with other cells. frontiersin.orgnih.govnih.govmdpi.comcfatg.org

Assessing this compound's impact on cellular homeostasis and stress responses would involve exposing cells to the compound and monitoring various markers of cellular health and stress, such as indicators of oxidative stress, endoplasmic reticulum stress, or mitochondrial dysfunction. frontiersin.orgmdpi.com Changes in key signaling molecules involved in stress response pathways, such as components of the hypothalamic-pituitary-adrenal (HPA) axis or the sympathetic-adreno-medullar (SAM) axis in a broader physiological context nih.gov, or intracellular pathways like the integrated stress response (ISR) mdpi.com, could be investigated.

Analysis of Gene Expression and Proteomic Changes

Changes in gene expression (transcriptomics) and protein levels (proteomics) provide a comprehensive view of how a cell responds to a compound. Microarray or RNA sequencing can quantify changes in mRNA levels, while mass spectrometry-based techniques can quantify protein abundance. elifesciences.orgnih.govnih.govplos.orgbiorxiv.org

Analyzing gene expression and proteomic changes in cells treated with this compound could reveal the specific genes and proteins whose synthesis or degradation is affected. This can point to the cellular pathways and biological processes that are modulated by the compound. For example, changes in the expression of genes related to inflammation, pain signaling, or other relevant pathways based on this compound's potential activities researchgate.net would be of interest. Studies have shown that proteomic changes can be significant and not always directly correlated with changes at the RNA level, highlighting the importance of both types of analysis. biorxiv.org

Computational Approaches in Mechanistic Pharmacology

Computational approaches play an increasingly important role in understanding the mechanisms of drug action. Techniques such as molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) modeling can predict how a compound might interact with potential targets and help design further experiments.

Molecular docking can predict the binding pose and affinity of this compound to a known or predicted target protein. Molecular dynamics simulations can provide insights into the stability of the compound-target complex and the conformational changes that occur upon binding. QSAR models can relate the chemical structure of this compound and related compounds to their biological activity, helping to identify key structural features responsible for the observed effects. These computational methods can guide the selection of targets for in vitro and cellular validation, accelerating the discovery process.

Molecular Docking and Dynamics Simulations

Molecular docking is an in silico method used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to each other to form a stable complex. mdpi.com This technique aims to foresee binding modes and predict molecular interactions, and it can also be used to rank compounds based on predicted binding affinity. mdpi.com

Molecular dynamics (MD) simulation is a computational technique that simulates the dynamic behavior of molecular systems over time. nih.govdoctorlib.org MD simulations treat the entities involved, such as the ligand and protein, as flexible, providing a more comprehensive dynamic description of the ligand-receptor system. nih.gov MD can be used to assess the stability of binding conformations and calculate detailed interaction energies. mdpi.comnih.gov

Based on the conducted searches, specific research findings detailing molecular docking and dynamics simulations performed with this compound were not found.

Network Pharmacology and Pathway Enrichment Analysis

Network pharmacology is an approach that investigates the complex relationships between drugs, targets, and diseases by constructing and analyzing biological networks. This method can help to elucidate the multi-compound, multi-target, and multi-pathway mechanisms of action of therapeutic agents.

Pathway enrichment analysis, often used in conjunction with network pharmacology, is a computational method that identifies biological pathways that are statistically over-represented in a set of genes or proteins that are potential targets of a compound. Gene Ontology (GO) and KEGG (Kyoto Encyclopedia of Genes and Genomes) are common databases used for enrichment analysis, revealing the biological processes, cellular components, molecular functions, and signaling pathways associated with the targets.

Based on the conducted searches, specific research findings detailing network pharmacology and pathway enrichment analysis performed with this compound were not found.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. By analyzing how modifications to a molecule's structure affect its activity, researchers can identify the specific chemical groups or structural features responsible for the observed biological effects. This understanding is crucial for optimizing the potency and selectivity of bioactive compounds and guiding the design of new derivatives with improved properties. SAR analysis depends on recognizing structural characteristics that correlate with chemical and biological reactivity, often by comparing the activity of structurally related compounds.

Based on the conducted searches, specific detailed research findings on the structure-activity relationship studies of this compound at the molecular level were not found.

Ecological and Plant Physiological Roles of Tricornine

Role as a Specialized Metabolite in Plant Defense Mechanisms

Plants have evolved a diverse array of defense mechanisms against herbivores and pathogens, which include both physical barriers and the production of secondary metabolites. Specialized metabolites like tricornine are not directly involved in primary metabolic processes such as growth and development, but instead serve specific functions, often related to defense or signaling. nih.gov These compounds can act as toxins or deterrents, affecting the feeding behavior, growth, and survival of herbivores. nih.gov The production of defensive compounds can be constitutive (always present) or induced in response to attack. nih.gov

Physical defense mechanisms in plants include structures such as trichomes (plant hairs), thorns, spines, and thickened cell walls. nih.govbritannica.com These physical barriers can impede herbivore movement and feeding. nih.gov Beyond physical defenses, biochemical mechanisms involve a wide range of compounds. Phenolic compounds, for instance, can be oxidized by enzymes like polyphenol oxidase (PPO) and peroxidase (POD) to form quinones, which can bind to leaf proteins, reducing their digestibility for herbivores and exhibiting direct toxicity. nih.gov Lignification of cell walls also contributes to defense by reducing palatability and digestibility. nih.gov

While specific detailed research findings on this compound's direct role as a toxin or deterrent are not extensively detailed in the provided search results, the general principles of specialized metabolites in plant defense provide a framework for understanding its potential function. Specialized metabolites are a key component of this biochemical arsenal, either acting alone or in synergy with other defense components to enhance a plant's resistance. nih.gov Induced resistance, triggered by herbivore attack or chemical elicitors, can lead to the increased production of such secondary metabolites, offering a potential avenue for sustainable pest management. nih.gov

Interaction with Plant Signaling Pathways and Developmental Processes

Plant growth and development are intricately regulated by a complex network of signaling pathways, often mediated by phytohormones. These hormones, such as auxins, gibberellins, ethylene (B1197577), jasmonic acid, salicylic (B10762653) acid, and abscisic acid, act as chemical messengers coordinating various processes, including growth, development, and responses to stress. mdpi.comresearchgate.net

Signaling pathways typically involve signal perception by receptors, followed by signal transduction cascades that ultimately lead to specific plant responses, often involving the regulation of gene expression by transcription factors. mdpi.comresearchgate.net For example, auxin signaling involves receptors like TIR1 and the subsequent degradation of repressor proteins, affecting gene expression related to growth and development. frontiersin.orglibretexts.org Gibberellin signaling involves GID1 receptors and the degradation of DELLA proteins, promoting growth. libretexts.org Ethylene signaling involves membrane-bound receptors like ETR1 and a cascade leading to the regulation of transcription factors that mediate ethylene responses. libretexts.orgmdpi.com

While the provided search results discuss various plant signaling pathways and developmental processes, direct information detailing this compound's specific interactions with these pathways is not present. However, specialized metabolites can influence plant development and stress responses, sometimes by interacting with hormonal signaling or affecting cellular processes. mdpi.com For instance, some secondary metabolites can modulate auxin biosynthesis or signaling. frontiersin.orgnih.gov The complex interplay between different signaling molecules and transcription factors allows plants to fine-tune their responses to both internal developmental cues and external environmental stimuli, including biotic interactions. mdpi.comresearchgate.net

Ecological Significance within the Plant Community (e.g., Pollinator Interactions)

Pollinator interactions are vital for the reproduction of many flowering plants. tum.de Floral traits, including scent (often mediated by volatile organic compounds, which can be specialized metabolites), color, and rewards (nectar and pollen), attract pollinators. researchgate.net Specialized metabolites in nectar or pollen can influence pollinator behavior, either attracting or deterring specific visitors. researchgate.net The complexity and temporal flexibility of plant-pollinator interaction networks highlight the dynamic nature of these relationships within an ecological community. biorxiv.org

While the search results discuss the importance of plant-pollinator interactions and the role of floral traits and volatile compounds in attracting pollinators, there is no specific information linking this compound directly to pollinator interactions. However, given that specialized metabolites can influence interactions with various organisms, it is plausible that this compound, or related compounds, could play a role in mediating relationships with pollinators or other members of the plant community.

Ecological communities are composed of interacting organisms and are shaped by environmental factors and species interactions. dcceew.gov.audcceew.gov.au Specialized metabolites can contribute to the distinctiveness and ecological role of plant species within these communities. mdpi.com Understanding the ecological significance of compounds like this compound requires investigating their effects on a range of interactions, including those with herbivores, pathogens, mutualists, and competing plants.

Future Research Directions and Unexplored Avenues

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The application of advanced omics technologies, such as metabolomics and proteomics, represents a significant future research direction for Tricornine. Metabolomics involves the comprehensive study of metabolites within a biological system, while proteomics focuses on the large-scale study of proteins. nih.govmdpi.combiorxiv.orgnih.gov These approaches can provide a global perspective on the biological effects of this compound and help elucidate its mechanisms of action at a molecular level. By analyzing changes in the metabolome and proteome in response to this compound treatment, researchers can identify affected pathways and potential protein targets. nih.govmdpi.combiorxiv.orgresearchgate.net This can be particularly valuable in understanding its reported antitumor properties and identifying biomarkers of response or resistance. smolecule.comresearchgate.net Integrating metabolomics and proteomics data can offer a more complete picture of the cellular processes influenced by this compound. nih.govmdpi.combiorxiv.org

Chemoenzymatic Synthesis and Biocatalytic Transformations

Exploring chemoenzymatic synthesis and biocatalytic transformations offers promising avenues for the sustainable and efficient production of this compound and its analogs. nih.govnih.gov Traditional chemical synthesis of complex natural products like diterpenoid alkaloids can be challenging and may involve multiple steps with potentially harsh reaction conditions. smolecule.com Chemoenzymatic approaches combine chemical and enzymatic steps, leveraging the high specificity and efficiency of enzymes under mild conditions. nih.govnih.gov Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, can provide environmentally friendly routes for synthesis and structural modification. nih.govnih.gov Research in this area could focus on identifying or engineering enzymes capable of catalyzing specific steps in the this compound biosynthetic pathway or for modifying the this compound structure to create novel derivatives with potentially altered or improved properties. nih.govresearchgate.net

Exploration of Novel Molecular Targets in In Vitro and Model Systems

Further exploration of novel molecular targets in in vitro and model systems is crucial to fully understand how this compound exerts its biological effects. While this compound is believed to interact with various biological targets, specific mechanisms are still under investigation. smolecule.com Research should aim to identify the precise proteins, enzymes, or receptors that this compound binds to or modulates. smolecule.comnih.gov This can be achieved through various techniques, including biochemical assays, pull-down experiments, and advanced screening methods using cell-based or in vitro systems. mdpi.com Identifying specific molecular targets will provide a clearer understanding of its pharmacological profile and guide the rational design of this compound derivatives with enhanced activity or selectivity. nih.govmdpi.com

Development of this compound as a Probe for Fundamental Biological Research

The development of this compound as a chemical probe could significantly advance fundamental biological research. Chemical probes are small molecules used to perturb specific biological processes or targets to study their function. mdpi.comsigmaaldrich.commatthewslab.orgmdpi.comnih.gov Given this compound's reported biological activity and potential interaction with cellular targets, modifying it to create a probe could allow researchers to investigate the roles of these targets in various biological pathways. smolecule.commdpi.comsigmaaldrich.commatthewslab.org This might involve conjugating this compound to a detectable tag (e.g., fluorescent label, affinity tag) or incorporating reactive groups for covalent labeling of its targets. mdpi.comsigmaaldrich.commatthewslab.org Such probes could be invaluable tools for studying protein-ligand interactions, mapping signaling networks, and elucidating the functional consequences of targeting specific pathways in living cells or organisms. mdpi.comsigmaaldrich.commatthewslab.orgmdpi.comnih.gov

Synthetic Biology Approaches for Enhanced Production or Novel Analog Creation

Synthetic biology approaches hold significant potential for enhancing the sustainable production of this compound and creating novel analogs with tailored properties. nih.govsagentia.cominfogm.org This field involves the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes. nih.govsagentia.cominfogm.org For this compound, synthetic biology could be applied to engineer microorganisms or plants to produce higher yields of the compound through metabolic engineering of its biosynthetic pathway. nih.govsagentia.com Furthermore, synthetic biology tools could be used to create engineered biological systems capable of producing this compound derivatives that may not be readily accessible through traditional chemical synthesis or extraction methods, potentially leading to the discovery of compounds with improved efficacy or reduced toxicity. nih.govsagentia.cominfogm.org

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of Tricornine using spectroscopic and crystallographic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D atomic arrangement. Cross-validate results with literature-reported analogs (e.g., aconitine derivatives in ) to identify structural deviations. Ensure purity via HPLC and elemental analysis, adhering to experimental reproducibility guidelines .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using iterative design-of-experiment (DoE) approaches. Document step-by-step procedures, including purification methods (e.g., column chromatography, recrystallization) and characterization data (e.g., melting points, spectroscopic profiles). For novel synthetic routes, provide full spectral data in supplementary materials, per journal requirements for new compounds .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

- Methodological Answer : Employ nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. Use ANOVA for group comparisons and post-hoc tests (e.g., Tukey’s) to address variability. Adhere to NIH preclinical reporting standards, including sample size justification and p-value thresholds, to ensure replicability .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s pharmacological activity while controlling for cytotoxicity?

- Methodological Answer : Implement a dual-assay framework: (1) Primary assays (e.g., enzyme inhibition, receptor binding) to measure target-specific activity, and (2) counter-screens (e.g., mitochondrial toxicity, apoptosis markers) to exclude off-target effects. Use cell lines with validated genetic backgrounds and include positive/negative controls. Report raw data and normalized activity ratios to distinguish specific vs. nonspecific effects .

Q. What strategies can resolve contradictions in existing literature regarding this compound’s mechanism of action?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify knowledge gaps. Apply the PICO framework (Population: cell/animal models; Intervention: this compound dosage; Comparison: reference compounds; Outcome: activity metrics) to standardize comparisons. Perform meta-analyses on pooled data to quantify effect sizes and heterogeneity, addressing biases via sensitivity analyses .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s biological pathways?

- Methodological Answer : Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to link differentially expressed genes/metabolites to biological processes. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins influenced by this compound. Validate findings with orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) and contextualize results within existing literature on related alkaloids .

Methodological Considerations for Data Presentation

- Tables/Figures : Label all axes, legends, and annotations clearly. For structural diagrams, use color-coding to highlight functional groups (e.g., acetylated sites in this compound vs. analogs). Avoid overcrowding tables; split complex datasets into supplementary files with hyperlinks in the main text .

- Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in open-access repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance data utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.